molecular formula C21H14BrFN4 B381197 (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline CAS No. 385405-79-8

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B381197
CAS No.: 385405-79-8
M. Wt: 421.3g/mol
InChI Key: NFCPPWSRHZPSNU-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the condensation of 6-bromo-4-phenylquinazoline-2-amine with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent at room temperature, and the product is obtained after filtration and drying .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinazoline derivatives with different oxidation states.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is unique due to its specific combination of bromine, fluorine, and hydrazinyl groups on a quinazoline scaffold

Properties

IUPAC Name

6-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4/c22-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)26-21(25-19)27-24-13-15-8-4-5-9-18(15)23/h1-13H,(H,25,26,27)/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPPWSRHZPSNU-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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